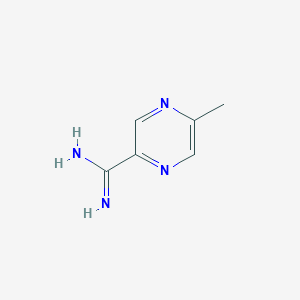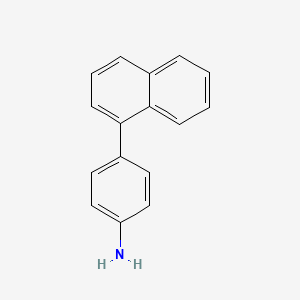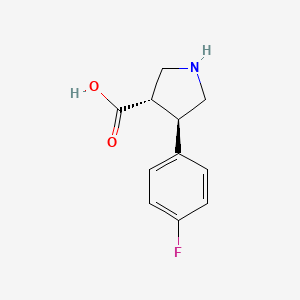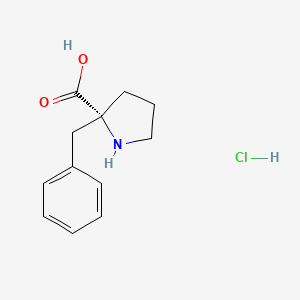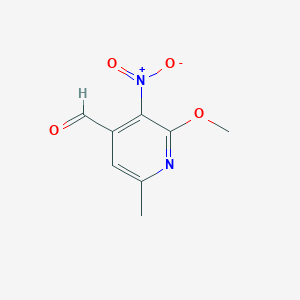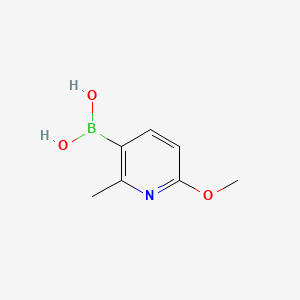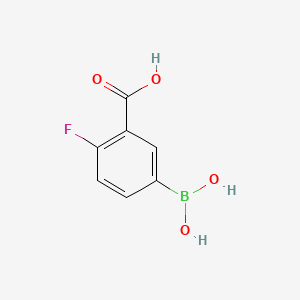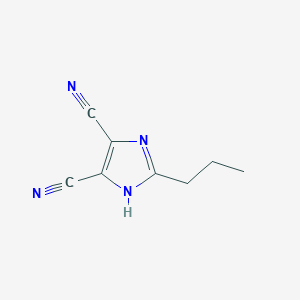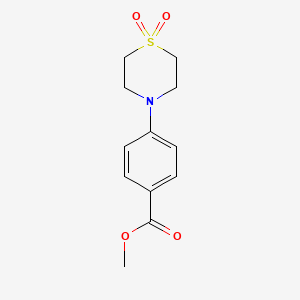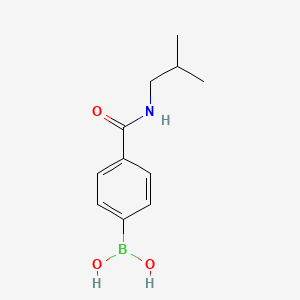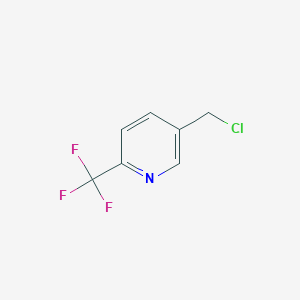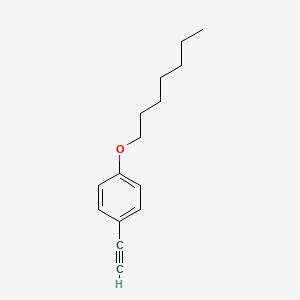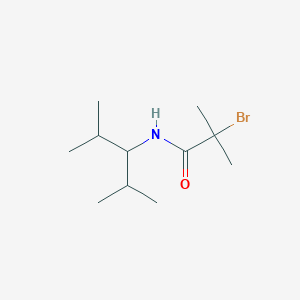
N1-(1-Isopropil-2-metilpropil)-2-bromo-2-metilpropanamida
Descripción general
Descripción
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is an organic compound with the molecular formula C13H26BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to a tertiary carbon, making it a valuable intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanoyl chloride with N-(1-isopropyl-2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as N1-(1-isopropyl-2-methylpropyl)-2-azido-2-methylpropanamide, N1-(1-isopropyl-2-methylpropyl)-2-thio-2-methylpropanamide, or N1-(1-isopropyl-2-methylpropyl)-2-alkoxy-2-methylpropanamide can be formed.
Reduction: The major product is N1-(1-isopropyl-2-methylpropyl)-2-methylpropanamine.
Oxidation: The major product is 2-bromo-2-methylpropanoic acid.
Mecanismo De Acción
The mechanism of action of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. This property makes it useful in the study of enzyme inhibition and protein modification. The compound can interact with nucleophilic sites on enzymes or proteins, leading to the formation of stable adducts and inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(1-Isopropyl-2-methylpropyl)-2-chloro-2-methylpropanamide
- N1-(1-Isopropyl-2-methylpropyl)-2-iodo-2-methylpropanamide
- N1-(1-Isopropyl-2-methylpropyl)-2-fluoro-2-methylpropanamide
Uniqueness
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is unique due to the presence of the bromine atom, which is more reactive compared to chlorine or fluorine. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through nucleophilic substitution reactions. Additionally, the compound’s steric hindrance due to the bulky isopropyl and methyl groups provides selectivity in its reactions, making it a useful tool in synthetic chemistry.
Propiedades
IUPAC Name |
2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO/c1-7(2)9(8(3)4)13-10(14)11(5,6)12/h7-9H,1-6H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMILRMHIGXRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370796 | |
| Record name | 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69959-91-7 | |
| Record name | 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


